molecular formula C12H7ClN4O B2561937 2-(6-Chloropyridazin-3-yl)phthalazin-1-one CAS No. 307324-40-9

2-(6-Chloropyridazin-3-yl)phthalazin-1-one

Cat. No.: B2561937
CAS No.: 307324-40-9
M. Wt: 258.67
InChI Key: SBCPTGUFVCCGOM-UHFFFAOYSA-N
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Description

“2-(6-Chloropyridazin-3-yl)phthalazin-1-one” is a pyridazine-based compound . Pyridazine and its derivatives are important due to their significant biological activities and pharmacological properties . They are the core chemical motifs in many commercially available drugs .


Synthesis Analysis

This compound can be synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde . The synthesis process involves a 1:1 and 1:2 molar ratio with the ligand .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by UV–visible, 1H- and 13C-NMR, FT-IR, mass and EPR spectroscopy, elemental analysis and molar conductance . The ligands behave as a tridentate ligand through the nitrogen atom of pyridine-2-acetaldehyde, nitrogen atoms of azomethine group and pyridazine ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” involve the formation of complexes with Iron (II), Nickel (II) and Copper (II) metal ions . The mass spectra demonstrated that the complexes have prepared in 1:1 and 1:2 molar ratio with ligand and suitable metals salts .

Mechanism of Action

While the specific mechanism of action for “2-(6-Chloropyridazin-3-yl)phthalazin-1-one” is not explicitly mentioned, it’s worth noting that phthalazine derivatives are known to exhibit a range of pharmacological characteristics . They are considered as p38MAP kinase inhibitors, selective binders of gamma-aminobutyric acid (GABA) receptors, cyclooxygenase-2 (COX-2) inhibitors, and high-affinity ligands of voltages gated calcium channels .

Future Directions

The future directions for “2-(6-Chloropyridazin-3-yl)phthalazin-1-one” could involve further exploration of its biological activities and pharmacological properties . Additionally, its potential as a precursor in the synthesis of many compounds with interesting pharmacological properties like phosphodiesterase inhibitors and blood platelet aggregation inhibitors could be explored .

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN4O/c13-10-5-6-11(16-15-10)17-12(18)9-4-2-1-3-8(9)7-14-17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBCPTGUFVCCGOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)C3=NN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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